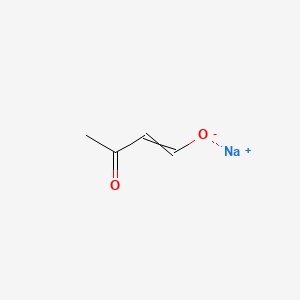

Sodium;3-oxobut-1-en-1-olate

Description

Contextualization within Enolate Chemistry and Organosodium Compounds

Sodium;3-oxobut-1-en-1-olate, the sodium salt of the enol form of acetylacetone (B45752), is a significant compound within the intersecting fields of enolate chemistry and organosodium chemistry. ontosight.aiatamanchemicals.com Enolates are organic anions formed by the deprotonation of a carbonyl compound at the α-carbon, the carbon adjacent to the carbonyl group. wikipedia.orgmasterorganicchemistry.com These anions are powerful nucleophiles, with their reactivity stemming from a resonance structure that delocalizes the negative charge between the α-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com The chemistry of enolates is fundamental to many carbon-carbon bond-forming reactions in organic synthesis. wiley-vch.de

As an organosodium compound, this compound is characterized by the ionic bond between the sodium cation (Na+) and the enolate anion. wiley-vch.de Historically, organosodium reagents have been considered highly reactive and often poorly soluble in common organic solvents, which has limited their application compared to the more widely used organolithium compounds. researchgate.netresearchgate.net However, a recent resurgence in organosodium chemistry, driven by the high abundance and low cost of sodium, is leading to new investigations into the unique reactivity of these compounds. researchgate.netnih.gov The study of sodium enolates like this compound is part of this trend, exploring their potential as sustainable and effective reagents in modern synthesis. researchgate.netresearchgate.net The nature of the metal cation (e.g., Li+ vs. Na+) can significantly influence the structure, aggregation, and reactivity of the enolate in solution. wikipedia.orgwpmucdn.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | sodium;(E)-3-oxobut-1-en-1-olate nih.gov |

| CAS Number | 42731-41-9 nih.gov |

| Molecular Formula | C₄H₅NaO₂ nih.govcymitquimica.com |

| Molecular Weight | 108.07 g/mol nih.govcymitquimica.com |

| Appearance | White crystalline powder ontosight.ai |

| Canonical SMILES | CC(=O)/C=C/[O-].[Na+] nih.gov |

| InChIKey | XMAOLNHCOHNAHQ-SQQVDAMQSA-M nih.gov |

Historical Trajectories and Key Discoveries in the Study of Related Enolates

The conceptual foundation of enolate chemistry dates back to the 19th century with the discovery of reactions like the Claisen condensation. wiley-vch.dethieme-connect.de This classic reaction involves the base-mediated condensation of two ester molecules, proceeding through an enolate intermediate to form a β-keto ester. thieme-connect.de Initially, the reactive species in such reactions was understood simply as an "enolate anion," a resonance hybrid, with little attention paid to the role of the metal counterion. wiley-vch.de

The development of the "directed aldol (B89426) reaction" necessitated a shift away from protic solvents to ethereal solvents, where the idea of a "free" enolate anion became less tenable. wiley-vch.de This led to a deeper investigation into the structure of metal enolates, revealing the crucial role of the metal-oxygen bond. wiley-vch.de Spectroscopic methods, such as NMR, confirmed the carbon-carbon double-bond character and a significant barrier to rotation in these species. wiley-vch.de The synthesis of this compound itself has been described via the classic Claisen-type formylation of acetone (B3395972) with ethyl formate (B1220265) using sodium methoxide (B1231860) as the base. thieme-connect.de

More recently, the focus has expanded to understanding the nuanced differences between enolates with different alkali metal counterions, such as lithium versus sodium. researchgate.netwpmucdn.com Research into sodiated enolates has revealed distinct aggregation patterns and reactivities, sometimes in solvents not typically favored in organolithium chemistry, underscoring the underexplored potential of organosodium chemistry. researchgate.netwpmucdn.com

Significance of 3-Oxobut-1-en-1-olate Anions in Organic Transformations

The 3-oxobut-1-en-1-olate anion is a versatile nucleophilic building block in organic synthesis. thieme-connect.de Its significance lies in its ability to act as a three-carbon synthon in a variety of carbon-carbon bond-forming reactions. thieme-connect.de The resonance-stabilized structure of the enolate allows it to react with electrophiles at the α-carbon, making it a key intermediate for constructing more complex molecules. masterorganicchemistry.comwikipedia.org

A primary application is in formylation reactions, where it serves as a precursor to β-oxoaldehydes. thieme-connect.de These aldehydes are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through cyclocondensation reactions with dinucleophiles. thieme-connect.de The sodium salt, this compound, is often isolated as a stable solid from these formylation reactions and used directly in subsequent synthetic steps. thieme-connect.de Its utility extends to being a complexing agent for metal ions and a catalyst in certain organic reactions. ontosight.ai The anion's reactivity as a nucleophile is fundamental to its role in attacking electrophilic centers in a wide range of substrates.

Research Scope and Strategic Objectives for Comprehensive Investigation

Despite its long history, the chemistry of organosodium compounds, including sodium enolates, remains underdeveloped compared to the vast body of research on their organolithium counterparts. researchgate.netnih.gov This gap presents a significant opportunity for future research.

Strategic Objectives for Investigation:

Exploring Novel Reactivity: A primary objective is to investigate the unique reactivity patterns of this compound. Recent studies have shown that some organosodium complexes exhibit reactivities distinct from their lithium analogs, suggesting that this enolate may participate in new or more efficient transformations. researchgate.netnih.gov

Mechanistic Studies: Detailed mechanistic studies are needed to understand the role of the sodium counterion, solvent effects, and aggregation states on the reactivity and selectivity of its reactions. wpmucdn.com Investigating its behavior in different solvent systems, such as diamine/hydrocarbon mixtures, could reveal optimal conditions that differ from those used in traditional organolithium chemistry. wpmucdn.com

Applications in Stereoselective Synthesis: A key research goal is to explore the application of this compound and related chiral sodium enolates in stereoselective reactions. wpmucdn.com Understanding how the sodium-centered aggregates influence stereochemical outcomes could lead to new methods for asymmetric synthesis.

Sustainable Chemistry: Leveraging the high natural abundance of sodium is a strategic objective aligned with the principles of green and sustainable chemistry. researchgate.netresearchgate.net Developing synthetic protocols that utilize sodium-based reagents like this compound as effective and economical alternatives to less abundant metal reagents is a crucial area of focus.

By pursuing these objectives, the scientific community can unlock the full potential of this compound and expand the synthetic utility of organosodium chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5NaO2 |

|---|---|

Molecular Weight |

108.07 g/mol |

IUPAC Name |

sodium;3-oxobut-1-en-1-olate |

InChI |

InChI=1S/C4H6O2.Na/c1-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1 |

InChI Key |

XMAOLNHCOHNAHQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C=C[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium;3 Oxobut 1 En 1 Olate

Established Deprotonation-Based Preparative Routes

The synthesis of Sodium;3-oxobut-1-en-1-olate is most commonly achieved through the deprotonation of its parent compound, acetylacetone (B45752) (also known as 2,4-pentanedione). The notable acidity of the α-hydrogens located on the carbon between the two carbonyl groups (pKa ≈ 9 in water) facilitates this reaction. uobabylon.edu.iqnanotrun.com

Direct Deprotonation using Strong Bases (e.g., Sodium Hydride, Sodium Hydroxide)

The direct reaction of acetylacetone with a strong sodium-containing base is the most straightforward method for preparing this compound. Two bases are predominantly used: sodium hydroxide (NaOH) and sodium hydride (NaH).

With Sodium Hydroxide , the reaction is a simple acid-base neutralization that produces the sodium salt and water. wikipedia.org This method is often carried out in a solvent mixture, such as methanol and water, from which the salt precipitates as a creamy-white crystalline solid. orgsyn.org The reaction is as follows: NaOH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂O wikipedia.org

Sodium Hydride is employed when an anhydrous product is required. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF). This process yields the sodium salt and hydrogen gas, which evolves from the reaction mixture. wikipedia.org The equation for this synthesis is: NaH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂ wikipedia.org

| Parameter | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) |

| Byproduct | Water (H₂O) | Hydrogen Gas (H₂) |

| Product Form | Typically hydrated salt | Anhydrous salt |

| Solvent System | Protic/Aqueous (e.g., Methanol/Water) | Aprotic/Anhydrous (e.g., THF) |

| Key Advantage | Lower cost, simpler handling | Yields anhydrous product directly |

Solvent Effects and Reaction Condition Optimization in Anhydrous Media

The choice of solvent is critical, particularly in controlling the equilibrium between the keto and enol tautomers of the starting material, acetylacetone. In nonpolar solvents, the enol form is favored, whereas polar, hydrogen-bonding solvents shift the equilibrium toward the keto form. wikipedia.org

For syntheses requiring the anhydrous form of this compound, anhydrous conditions are paramount. The use of a strong base like sodium hydride in an aprotic solvent such as THF is standard practice. wikipedia.org Optimizing reaction conditions involves:

Ensuring Anhydrous Media: The presence of water can lead to the formation of the hydrated salt and may interfere with the reactivity of the base, especially sodium hydride.

Temperature Control: The deprotonation reaction is exothermic. Cooling is often necessary during the addition of the base to manage the reaction rate and prevent side reactions.

Inert Atmosphere: When using highly reactive reagents like sodium hydride, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard precaution to prevent reaction with atmospheric moisture and oxygen.

| Solvent Type | Effect on Acetylacetone | Relevance to Synthesis |

| Nonpolar Aprotic | Favors enol tautomer | Useful for maximizing the reactive enol form. |

| Polar Aprotic (e.g., THF, DMF) | Moderate enol content | Standard for reactions with NaH to produce anhydrous salt. wikipedia.orgstackexchange.com |

| Polar Protic (e.g., Water, Methanol) | Favors keto tautomer | Commonly used with NaOH, where the hydrated salt is formed. orgsyn.orgwikipedia.org |

Regioselective Enolization Strategies

For the synthesis of this compound from acetylacetone, the question of regioselectivity is largely resolved by the inherent structure of the starting material. Acetylacetone is a symmetrical 1,3-diketone, and the two α-hydrogens on the central carbon (C3) are significantly more acidic than those on the terminal methyl groups (C1 and C5). uobabylon.edu.iq This enhanced acidity is due to the inductive electron-withdrawing effect of both adjacent carbonyl groups, which stabilizes the resulting conjugate base. pearson.com

Deprotonation occurs almost exclusively at the central carbon, leading to a single, highly stabilized enolate where the negative charge is delocalized across the O-C-C-C-O system. wikipedia.org Therefore, the formation of this compound is inherently regioselective.

While single deprotonation is standard, it has been noted that the use of exceptionally strong bases, such as organolithium compounds, can lead to double deprotonation, first at the central carbon (C3) and subsequently at a terminal carbon (C1). wikipedia.org However, for synthesis with common bases like NaOH or NaH, this is not a significant competing pathway.

Emerging Synthetic Techniques and Scalability Considerations

Moving from laboratory-scale synthesis to industrial production requires methodologies that are efficient, cost-effective, and safe.

Industrial Scale Production Methods and Process Control

On an industrial scale, the synthesis of acetylacetonates (B15086760), including the sodium salt, predominantly utilizes liquid-phase methods. nanotrun.com These processes often involve reacting a soluble metal salt or base with acetylacetone in a suitable solvent. nanotrun.com A common industrial route for acetylacetone itself involves the Claisen condensation of acetone (B3395972) and butyl acetate using a base like sodium butylate, which first produces sodium acetylacetonate (B107027) as an intermediate. google.com This intermediate is then acidified to yield acetylacetone. google.com

For the direct production of the sodium salt, a liquid-phase process using sodium hydroxide is often preferred due to cost and handling considerations. nanotrun.com Key process control parameters for ensuring consistent quality and yield on an industrial scale include:

Reagent Stoichiometry: Precise control over the molar ratios of acetylacetone and the sodium base is critical to ensure complete conversion and minimize unreacted starting materials.

Temperature Monitoring and Control: The reaction is exothermic, necessitating efficient heat exchange systems to maintain the optimal temperature range and prevent runaway reactions.

Mixing and Agitation: Homogeneous mixing is essential for ensuring a consistent reaction rate and preventing localized "hot spots."

Product Isolation and Drying: Post-reaction processing, including filtration to collect the precipitated salt and controlled drying to achieve the desired hydration state (anhydrous or monohydrate), is crucial for product quality. orgsyn.org

Chemoenzymatic or Biocatalytic Approaches

Currently, the application of chemoenzymatic or biocatalytic methods for the synthesis of this compound is not well-documented in publicly available research. The primary focus of biocatalysis in relation to acetylacetone has been on its degradation. For instance, the enzyme acetylacetone dioxygenase has been identified to cleave the C-C bond of the compound, breaking it down into smaller molecules. wikipedia.org This represents a catabolic pathway rather than a synthetic one. The development of enzymatic or biocatalytic routes for the specific deprotonation and salt formation of β-dicarbonyl compounds remains an area for future research.

Stereoselective Access to (E)- and (Z)-Isomers

The stereoselective synthesis of the (E)- and (Z)- isomers of this compound is a nuanced process, governed by the principles of kinetic and thermodynamic control in enolate formation. The geometry of the resulting enolate is significantly influenced by a variety of reaction parameters, including the choice of base, solvent, temperature, and the nature of the cation. While specific detailed research on the stereoselective synthesis of this compound is not extensively documented in publicly available literature, the behavior of related β-dicarbonyl compounds provides a strong framework for understanding the methodologies to selectively access the (E)- and (Z)- isomers.

The formation of sodium enolates from β-dicarbonyl compounds, such as the parent compound for this compound, can be directed towards either the (E)- or (Z)- isomer by carefully controlling the reaction conditions. The interplay of steric and electronic effects in the transition state of the deprotonation step is paramount in determining the stereochemical outcome.

Key factors influencing the stereoselectivity include:

Base: The choice of the sodium base is critical. Sterically hindered bases tend to favor the formation of the kinetic enolate, while smaller, less hindered bases may lead to the thermodynamically more stable isomer. For instance, sodium hydride (NaH) or sodium amide (NaNH2) are commonly used strong bases for enolate formation. libretexts.org

Solvent: The polarity and coordinating ability of the solvent play a crucial role. Aprotic solvents like tetrahydrofuran (THF) are frequently employed for enolate formation. libretexts.org The use of coordinating solvents can influence the aggregation state and reactivity of the sodium enolate, thereby affecting the stereochemical outcome.

Temperature: Low temperatures, typically -78 °C, are often used to favor the kinetically controlled product, which is formed faster. Higher temperatures can allow for equilibration to the thermodynamically more stable enolate isomer.

The differentiation between the (E)- and (Z)- isomers is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the vinylic protons are characteristically different for the two isomers. For the (E)- isomer, a larger coupling constant is expected due to the trans relationship of the protons, whereas the (Z)- isomer exhibits a smaller coupling constant for the cis protons.

| Target Isomer | Control Type | Typical Base | Typical Solvent | Typical Temperature | Expected Outcome |

|---|---|---|---|---|---|

| (Z)-Isomer | Kinetic | Sterically hindered sodium amide (e.g., NaHMDS) | Aprotic, non-coordinating (e.g., Toluene) | Low (-78 °C) | Favors the less sterically hindered transition state, often leading to the (Z)-enolate. |

| (E)-Isomer | Thermodynamic | Less hindered sodium base (e.g., NaH, NaOEt) | Aprotic, coordinating (e.g., THF) or protic solvent | Higher (Room Temperature or elevated) | Allows for equilibration to the more stable (E)-enolate isomer. |

It is important to note that the actual stereochemical outcome can be highly substrate-dependent, and the conditions presented are based on general models of enolate formation.

For the characterization of the isomers, ¹H NMR spectroscopy is a powerful tool. The chemical shifts and coupling constants of the olefinic protons provide definitive evidence for the geometric assignment. Based on data for analogous compounds, the following table outlines the expected ¹H NMR characteristics for the (E)- and (Z)- isomers of this compound.

| Isomer | Olefinic Proton (Hα) Chemical Shift (ppm, expected) | Olefinic Proton (Hβ) Chemical Shift (ppm, expected) | Coupling Constant (Jαβ, Hz, expected) |

|---|---|---|---|

| (E)-Isomer | ~5.5 - 6.0 | ~7.5 - 8.0 | ~12 - 18 (trans) |

| (Z)-Isomer | ~5.0 - 5.5 | ~6.5 - 7.0 | ~6 - 12 (cis) |

The successful stereoselective synthesis of either the (E)- or (Z)- isomer of this compound is crucial for its application in stereospecific reactions, such as aldol (B89426) additions and Claisen rearrangements, where the geometry of the enolate directly dictates the stereochemistry of the product.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Sodium;3 Oxobut 1 En 1 Olate

Fundamental Reactivity Modes as an Enolate Ion

The reactivity of sodium;3-oxobut-1-en-1-olate is primarily dictated by its nature as an enolate ion. This confers upon it the ability to act as a powerful nucleophile, readily attacking electrophilic centers. The delocalization of the negative charge across the oxygen, the alpha-carbon, and the gamma-carbon results in an ambident nucleophile with two potential sites of reaction: the oxygen atom and the α-carbon. nih.gov While reactions at the oxygen are possible, reactions involving the nucleophilic α-carbon are more common, largely due to the thermodynamic stability of the resulting carbon-carbon bonds and the formation of a stable carbonyl group in the product. nih.gov

The utility of this compound in organic synthesis is most evident in its participation in reactions that form new carbon-carbon bonds. Its nucleophilic character allows it to react with a wide array of electrophiles.

Enolate alkylation is a key reaction in which a new alkyl group is introduced at the α-position of a carbonyl compound through an S\textsubscript{N}2 reaction with an alkyl halide. pressbooks.pub The reaction of this compound with an alkyl halide results in the formation of an α-substituted β-dicarbonyl compound. pressbooks.pubuobabylon.edu.iq

The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pressbooks.pub This reaction is subject to the typical constraints of S\textsubscript{N}2 reactions, favoring primary and methyl halides, while secondary halides react more slowly and tertiary halides tend to undergo elimination. pressbooks.pubuobabylon.edu.iq

A significant consideration in the alkylation of this enolate is the competition between C-alkylation (attack at the α-carbon) and O-alkylation (attack at the oxygen). wikipedia.org The outcome is influenced by several factors, including the nature of the alkylating agent, the solvent, and the metal cation. Softer electrophiles like alkyl iodides tend to favor C-alkylation, while harder electrophiles may favor O-alkylation. wikipedia.org

| Alkylating Agent (Electrophile) | Expected Major Product (C-Alkylation) | Notes |

|---|---|---|

| Methyl iodide | 3-Methylpentane-2,4-dione | A classic example of C-alkylation with a simple alkyl halide. |

| Ethyl bromide | 3-Ethylpentane-2,4-dione | Another common primary alkyl halide used in this reaction. |

| Benzyl bromide | 3-Benzylpentane-2,4-dione | Benzylic halides are good substrates for SN2 reactions. |

The acylation of this compound involves its reaction with an acylating agent, such as an acyl chloride or an anhydride, to introduce an acyl group at the α-position. This reaction is a valuable method for the synthesis of β,δ-tricarbonyl compounds. The mechanism is analogous to alkylation, where the nucleophilic enolate attacks the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca

This reaction is a type of nucleophilic acyl substitution. ucalgary.ca The choice of the acylating agent and reaction conditions is crucial to prevent side reactions, such as self-condensation or O-acylation.

| Acylating Agent (Electrophile) | Expected Major Product (C-Acylation) | Product Class |

|---|---|---|

| Acetyl chloride | 3-Acetylpentane-2,4-dione | β,δ-Triketone |

| Benzoyl chloride | 3-Benzoylpentane-2,4-dione | β,δ-Triketone |

| Acetic anhydride | 3-Acetylpentane-2,4-dione | β,δ-Triketone |

This compound, being a stabilized enolate, is an excellent nucleophile for Michael additions. wikipedia.org The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com In this reaction, the enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound. youtube.comlibretexts.org

The reaction is initiated by the formation of the enolate, which then adds to the Michael acceptor. masterorganicchemistry.com The resulting intermediate is then protonated to yield the final product. masterorganicchemistry.com This reaction is highly valuable for the construction of complex molecules due to its ability to form carbon-carbon bonds under relatively mild conditions. A classic example is the reaction with methyl vinyl ketone. umich.edu

| Michael Acceptor (α,β-Unsaturated Compound) | Expected Michael Adduct | Product Class |

|---|---|---|

| Methyl vinyl ketone | 3-(3-Oxobutyl)pentane-2,4-dione | 1,5-Dicarbonyl compound |

| Acrolein | 3-(3-Oxopropyl)pentane-2,4-dione | 1,5-Dicarbonyl compound |

| Methyl acrylate | Methyl 4,4-diacetylbutanoate | 1,5-Dicarbonyl compound |

The oxidation of enolates can lead to a variety of products depending on the oxidant and reaction conditions. For this compound, oxidation can occur at the nucleophilic carbon center. The oxidation of acetylacetone (B45752) by permanganate (B83412) ion has been studied, suggesting that the enolate is an intermediate and is oxidized via electron transfer. researchgate.net The oxidation of the sodium salt of acetylacetonate (B107027) can lead to the formation of tetraacetylethane. wikipedia.org

The characterization of the oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the new structural features, Infrared (IR) spectroscopy to identify changes in carbonyl and other functional groups, and Mass Spectrometry (MS) to confirm the molecular weight of the product.

| Oxidizing Agent | Potential Product | Characterization Notes |

|---|---|---|

| Permanganate ion (e.g., KMnO4) | Various oxidation products, potentially including cleavage of C-C bonds. | Product mixture would require separation and individual spectroscopic analysis. |

| Molecular oxygen (in the presence of a catalyst) | α-Hydroxy-β-dicarbonyl compounds or oxidative coupling products. | IR spectroscopy would show the appearance of a hydroxyl group. NMR would confirm the position of the new substituent. |

| Iodine (I2) | Tetraacetylethane (oxidative dimerization) | Mass spectrometry would confirm the doubled molecular weight. NMR would show a symmetrical structure. |

The reduction of this compound would primarily target the carbonyl groups. Common reducing agents like sodium borohydride (B1222165) (NaBH\textsubscript{4}) or lithium aluminum hydride (LiAlH\textsubscript{4}) can reduce ketones to secondary alcohols. libretexts.orgmasterorganicchemistry.comchemguide.co.ukyoutube.comyoutube.com Given the two carbonyl groups in the parent structure, the reduction can potentially yield a diol. The enolate form itself is less susceptible to hydride reduction at the double bond under standard conditions. The reaction would likely proceed after protonation of the enolate to the β-dicarbonyl compound, followed by reduction of one or both carbonyls.

The product of the reduction would be characterized by the disappearance of the carbonyl signal in the IR spectrum and the appearance of a broad hydroxyl signal. ¹H and ¹³C NMR would confirm the formation of the alcohol and the changes in the chemical shifts of the adjacent carbons.

| Reducing Agent | Potential Product | Characterization Notes |

|---|---|---|

| Sodium borohydride (NaBH4) | Pentane-2,4-diol | IR spectroscopy would show a broad O-H stretch. 1H NMR would show new signals for the CH-OH protons. |

| Lithium aluminum hydride (LiAlH4) | Pentane-2,4-diol | Similar to NaBH4, but LiAlH4 is a stronger reducing agent. |

| Catalytic Hydrogenation (e.g., H2/Pd) | Pentane-2,4-dione followed by reduction to Pentane-2,4-diol | The double bond of the enolate would be reduced first, followed by reduction of the carbonyls under more forcing conditions. |

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

Participation in Complex Reaction Systems

This compound is a versatile intermediate that readily engages in complex chemical transformations, leading to the formation of structurally diverse molecules. Its ability to act as both a potent nucleophile and a base drives its participation in a wide array of intricate reaction sequences.

Role as a Brønsted Base in Catalytic Cycles

The enolate character of this compound inherently confers Brønsted basicity. The formation of the enolate itself is the result of the deprotonation of a β-keto ester like ethyl acetoacetate (B1235776) by a suitable base, such as sodium ethoxide or sodium hydride. slideshare.netmlsu.ac.in The resulting enolate is a powerful nucleophile due to the delocalization of the negative charge between the α-carbon and the oxygen atom. masterorganicchemistry.com

While not always consumed and regenerated in a classic catalytic cycle in the same way as a metal catalyst, the enolate can act as a Brønsted base to initiate a reaction cascade. For instance, in certain base-catalyzed reactions, the enolate can deprotonate a pro-nucleophile, thereby generating the active nucleophilic species for a subsequent reaction. The enolate itself is consumed in this process, acting as a stoichiometric base that triggers a series of transformations. Its basicity is a prerequisite for its nucleophilicity, which drives reactions such as the Hantzsch pyridine (B92270) synthesis. scispace.com

Involvement in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.org this compound, typically generated in situ from ethyl acetoacetate, is a key building block in several important MCRs.

A prominent example is the Hantzsch pyridine synthesis , a four-component reaction that produces dihydropyridines. wikipedia.orgchemeurope.com In this reaction, two equivalents of a β-keto ester (like ethyl acetoacetate), an aldehyde, and a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine (B1217469) ring system. wikipedia.org The enolate of ethyl acetoacetate acts as the crucial nucleophile in the initial steps of the reaction mechanism.

Another significant MCR involving this enolate is the Biginelli reaction . This reaction combines an aldehyde, a β-keto ester (ethyl acetoacetate), and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones. wikipedia.orgtaylorandfrancis.com The reaction is typically acid-catalyzed, but the enol or enolate form of the β-keto ester is a key intermediate that adds to an iminium ion formed from the aldehyde and urea. wikipedia.org

The utility of this compound in these MCRs stems from its ability to form carbon-carbon and carbon-heteroatom bonds in a sequential and controlled manner within a single reaction vessel.

Cyclization and Heterocycle Formation Pathways

The participation of this compound in MCRs often leads directly to the formation of heterocyclic structures. The Hantzsch and Biginelli reactions are prime examples of this, yielding dihydropyridines and dihydropyrimidinones, respectively. wikipedia.orgwikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

In the Hantzsch synthesis , the enamine derived from one equivalent of ethyl acetoacetate and ammonia attacks a Knoevenagel condensation product formed from the aldehyde and a second equivalent of ethyl acetoacetate. The subsequent cyclization and dehydration lead to the dihydropyridine ring.

In the Biginelli reaction , after the initial formation of an acyliminium ion intermediate from the aldehyde and urea, the enolate of ethyl acetoacetate adds to this electrophile. Intramolecular cyclization then occurs through the attack of the terminal nitrogen of the urea moiety onto the ester carbonyl group, followed by dehydration to afford the dihydropyrimidinone product. wikipedia.org

These pathways highlight the dual role of the β-keto ester derivative as both a linear chain extender and a key component in the ultimate ring-closing step.

Sophisticated Spectroscopic and Structural Characterization of Sodium;3 Oxobut 1 En 1 Olate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Sodium;3-oxobut-1-en-1-olate in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum of the enolate anion of 3-oxobutanal, distinct signals corresponding to the different proton environments are expected. Based on the analysis of its analog, acetylacetone (B45752), which exists in equilibrium with its enol form, we can predict the chemical shifts for the enolate of 3-oxobutanal. study.comresearchgate.net The vinylic proton (=CH-) is anticipated to appear in the downfield region, typically around 5.0-5.5 ppm, due to its deshielded environment within the π-system. The aldehydic proton (-CHO) would also exhibit a downfield shift, likely in the region of 9.0-10.0 ppm. The terminal methyl protons (-CH₃) are expected to resonate in the upfield region, around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for the 3-oxobut-1-en-1-olate Anion

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 2.0 - 2.5 |

| Vinylic (=CH-) | 5.0 - 5.5 |

| Aldehydic (-CHO) | 9.0 - 10.0 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For the 3-oxobut-1-en-1-olate anion, four distinct carbon signals are expected. The carbonyl carbon of the ketone group is typically the most deshielded, appearing significantly downfield. The carbons of the enolate system (C=C-O⁻) will have characteristic chemical shifts that are influenced by the delocalization of the negative charge. The methyl carbon will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 3-oxobut-1-en-1-olate Anion

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 20 - 30 |

| Vinylic (=CH-) | 95 - 110 |

| Enolate (-CH=O⁻) | 180 - 190 |

| Ketone (C=O) | 195 - 205 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For the 3-oxobut-1-en-1-olate anion, a cross-peak would be expected between the vinylic proton and the aldehydic proton, confirming their scalar coupling. science.govpressbooks.pubsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal of the methyl group to its corresponding carbon signal, and similarly for the vinylic proton and its carbon. science.govpressbooks.pubsdsu.edunih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the vibrations of the delocalized enolate system. Based on studies of sodium acetylacetonate (B107027), strong bands are anticipated in the region of 1500-1650 cm⁻¹, which are attributed to the C=O and C=C stretching vibrations of the enolate anion. rsc.orgresearchgate.net The delocalization of the pi-electrons in the enolate system results in these bands being at a lower frequency compared to a simple isolated ketone or alkene. The C-H stretching vibrations of the methyl and vinylic groups would appear in the region of 2850-3100 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O and C=C Stretching (enolate) | 1500 - 1650 |

| C-H Stretching (methyl and vinylic) | 2850 - 3100 |

Note: These are predicted values based on analogous structures and may vary depending on the sampling method (e.g., solid-state vs. solution).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm the molecular formula of the anion, C₄H₅O₂⁻. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the enolate anion. By inducing fragmentation of the isolated ion, characteristic neutral losses and fragment ions can be observed. For the 3-oxobut-1-en-1-olate anion, potential fragmentation pathways could include the loss of carbon monoxide (CO) or a methyl radical (•CH₃). Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and IR spectroscopy. Studies on related metal acetylacetonates (B15086760) have demonstrated the utility of mass spectrometry in understanding their structure and bonding. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for confirming the molecular weight and studying the gas-phase behavior of ionic compounds like this compound. In ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized into a fine spray. This gentle ionization method is particularly useful for analyzing thermally labile or non-volatile salts.

For this compound (C₄H₅NaO₂), with a molecular weight of approximately 108.07 g/mol , ESI-MS can be operated in both positive and negative ion modes to provide comprehensive data nih.gov.

In negative ion mode , the spectrum is expected to show a prominent peak corresponding to the 3-oxobut-1-en-1-olate anion [C₄H₅O₂]⁻ at a mass-to-charge ratio (m/z) of 85.03.

In positive ion mode , the analysis reveals the presence of sodium-containing species. A characteristic peak would be observed for the sodiated adduct, [C₄H₅NaO₂ + Na]⁺, at an m/z of 131.01. Furthermore, ESI-MS of sodium salts is known to produce cluster ions, especially at higher concentrations harvardapparatus.comresearchgate.net. These clusters consist of multiple formula units of the salt. For this compound, one might observe cluster ions of the general formula [(C₄H₅NaO₂)ₙ + Na]⁺. The distribution and intensity of these clusters can be influenced by instrumental parameters such as the cone voltage harvardapparatus.com.

The precise mass measurements obtained from high-resolution mass spectrometry can be used to confirm the elemental composition of the ion, further validating the identity of the compound.

Table 1: Expected Ions for this compound in ESI-MS

| Ion Formula | Calculated m/z | Ionization Mode |

| [C₄H₅O₂]⁻ | 85.03 | Negative |

| [C₄H₅NaO₂ + Na]⁺ | 131.01 | Positive |

| [(C₄H₅NaO₂)₂ + Na]⁺ | 239.05 | Positive |

| [(C₄H₅NaO₂)₃ + Na]⁺ | 347.09 | Positive |

LC-ESI/MSⁿ for Impurity Profiling and Structural Elucidation of Minor Components

Liquid Chromatography coupled with Electrospray Ionization tandem Mass Spectrometry (LC-ESI/MSⁿ) is a powerful hyphenated technique for separating, detecting, and identifying impurities and minor components within a sample of this compound nih.gov. This method is indispensable for quality control and for understanding potential side reactions during the synthesis process.

The synthesis of enolates, such as the related compound ethyl acetoacetate (B1235776) via Claisen condensation, can result in various impurities slideshare.net. Potential impurities in a sample of this compound could include unreacted starting materials, byproducts from self-condensation, or degradation products.

The LC component separates these different compounds based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer. Once ionized by ESI, the mass spectrometer detects the molecular ions of the parent compound and any co-eluting impurities.

To elucidate the structure of these minor components, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In this process, a specific ion of interest (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed nih.gov. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule, which helps in identifying the structure of unknown impurities nih.govnih.gov.

Table 2: Potential Impurities in this compound and their Analysis by LC-ESI/MS

| Potential Impurity | Chemical Formula | Expected [M-H]⁻ or [M+Na]⁺ (m/z) | Rationale for Presence |

| Sodium Acetate | C₂H₃NaO₂ | 59.01 ([M-Na]⁻) or 104.99 ([M+Na]⁺) | Possible byproduct or unreacted starting material from certain synthetic routes. |

| Acetoacetic Acid | C₄H₆O₃ | 101.02 ([M-H]⁻) | The protonated form of the enolate, may be present due to incomplete reaction or pH changes. |

| Dehydroacetic Acid Sodium Salt | C₈H₇NaO₄ | 167.03 ([M-Na]⁻) or 213.01 ([M+Na]⁺) | A potential dimerization/condensation byproduct formed under basic conditions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information about the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound. While specific crystallographic data for this compound is not available in the cited literature, the principles of the analysis can be described. The analysis involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Analysis of Bond Lengths, Angles, and Conformation

The primary data from an X-ray crystal structure determination includes the precise coordinates of each atom in the unit cell. From these coordinates, critical geometric parameters such as bond lengths and bond angles can be calculated with high precision researchgate.netresearchgate.net.

For the 3-oxobut-1-en-1-olate anion, this analysis would be particularly insightful for understanding the delocalization of the negative charge across the O-C-C-C=O framework. The C1-C2 and C2-C3 bond lengths would be expected to have values intermediate between typical single and double bonds, indicating a delocalized π-system. Similarly, the C1-O1 and C3-O2 bond lengths would reveal the extent of charge distribution between the two oxygen atoms. The planarity of the molecule and the specific conformation (e.g., s-cis or s-trans arrangement around the C2-C3 bond) would also be definitively established.

Table 3: Hypothetical Key Bond Lengths and Angles for the 3-oxobut-1-en-1-olate Anion

| Parameter | Atoms Involved | Expected Value (Å or °) | Significance |

| Bond Length | O1—C1 | ~1.26 Å | Intermediate between C-O and C=O, indicates charge delocalization. |

| Bond Length | C1—C2 | ~1.40 Å | Intermediate between C-C and C=C, indicates π-system conjugation. |

| Bond Length | C2—C3 | ~1.42 Å | Shorter than a typical C-C single bond due to partial double bond character. |

| Bond Length | C3=O2 | ~1.24 Å | Typical C=O bond length, but may be slightly elongated by resonance. |

| Bond Angle | O1—C1—C2 | ~125° | Reflects sp² hybridization of the carbon atom. |

| Bond Angle | C1—C2—C3 | ~122° | Consistent with a conjugated planar system. |

| Dihedral Angle | O1—C1—C2—C3 | ~0° or ~180° | Determines the planarity and conformation of the enolate backbone. |

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how the molecules are arranged in the crystal lattice. This "crystal packing" is governed by intermolecular forces. For an ionic compound like this compound, the dominant interactions would be the electrostatic (ion-ion) forces between the Na⁺ cations and the 3-oxobut-1-en-1-olate anions.

The analysis would detail the coordination environment of the sodium ion, including the number of oxygen atoms from neighboring enolate anions that are interacting with it and the corresponding Na-O distances. These interactions often lead to the formation of extended structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks, which are known as coordination polymers researchgate.net. The specific coordination geometry around the sodium ion (e.g., tetrahedral, octahedral) would be determined. Other, weaker intermolecular interactions, such as C-H···O hydrogen bonds, could also be identified, providing a complete picture of the solid-state architecture.

Theoretical and Computational Studies of Sodium;3 Oxobut 1 En 1 Olate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of sodium;3-oxobut-1-en-1-olate. These methods offer a detailed description of the electron distribution and orbital interactions within the molecule.

Table 1: Representative Calculated Geometric Parameters of Acetylacetonate (B107027) Anion (a proxy for 3-oxobut-1-en-1-olate anion) using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.225 Å |

| Bond Length | C-C (central) | 1.540 Å |

| Bond Angle | O-C-C | 120.0° |

Note: Data is based on calculations of the keto tautomer of acetylacetone (B45752) and serves as an illustrative example of typical bond lengths and angles in a similar structural framework.

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is a common method to study charge distribution. It provides a localized, Lewis-like picture of the bonding and assigns partial charges to each atom. This analysis for the 3-oxobut-1-en-1-olate anion would show a delocalization of negative charge between the oxygen atoms and the alpha-carbon, which is characteristic of enolates. Mulliken population analysis is another method to calculate atomic charges, though it is known to be more basis-set dependent. These analyses help in identifying the nucleophilic and electrophilic sites within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and Atomic Charges for a Generic Enolate System

| Parameter | Value |

|---|---|

| HOMO Energy | -6.65 eV |

| LUMO Energy | -1.82 eV |

| HOMO-LUMO Gap | 4.83 eV |

| NBO Charge | |

| O1 | -0.85 e |

| C1 | +0.20 e |

| C2 | -0.50 e |

| C3 | +0.15 e |

Note: These are representative values for a generic enolate system to illustrate the concepts of MO analysis and charge distribution. Actual values for this compound would require specific calculations.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a vital tool for investigating the mechanisms of reactions involving this compound, such as alkylation and aldol (B89426) reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The characterization of transition states is a key aspect of this modeling. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, in an alkylation reaction, computational studies can help determine whether the reaction proceeds via an SN2 mechanism and can predict the stereochemical outcome. These models can also elucidate the role of the sodium cation in coordinating with the enolate and the electrophile, thereby influencing the reaction pathway. For example, in the alkylation of enolates, transition state energies are calculated to be around 15-25 kcal/mol, depending on the specific reactants and solvent conditions.

Conformational Dynamics and Isomerization Studies

This compound can exist in different conformations due to the rotation around its single bonds. Computational studies can explore these conformational landscapes to identify the most stable conformers and the energy barriers between them. For the related acetylacetonate anion, theoretical calculations have identified several stable conformers, with rotational barriers of approximately 60 kJ/mol.

Isomerization between different forms of the enolate, such as E/Z isomers, can also be studied. DFT calculations can predict the relative energies of these isomers and the transition states connecting them, providing insights into their equilibrium distribution and the feasibility of their interconversion. These studies are crucial for understanding the stereoselectivity of reactions involving this enolate.

Analysis of Non-Covalent Interactions and Solvation Effects

Non-covalent interactions play a significant role in the structure and reactivity of this compound, particularly in solution and in the solid state. These interactions include ion pairing between the sodium cation and the enolate anion, as well as interactions with solvent molecules. The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze these weak interactions.

Applications of Sodium;3 Oxobut 1 En 1 Olate in Advanced Chemical Disciplines

Reagent in Targeted Organic Synthesis

Sodium;3-oxobut-1-en-1-olate serves as a crucial reagent in organic synthesis, primarily due to the reactivity of its enolate anion. This anion is a powerful nucleophile, facilitating the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.

The acetylacetonate (B107027) anion derived from this compound is widely employed in reactions that build carbon skeletons. Its utility is particularly evident in condensation reactions where it acts as a carbon nucleophile.

One of the prominent examples is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this context, the acetylacetonate anion can react with aldehydes and ketones to form new carbon-carbon double bonds. For instance, the condensation of furfural (B47365) with acetylacetone (B45752), which can be catalyzed by basic conditions provided by a reagent like sodium alginate, leads to the formation of 3-(furan-2-ylmethylene)pentane-2,4-dione, a precursor for biofuels. sciensage.info

Another significant carbon-carbon bond-forming reaction is the Michael addition , where the acetylacetonate anion acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orglibretexts.orgorganic-chemistry.org This 1,4-conjugate addition is a thermodynamically controlled process and is instrumental in the synthesis of a wide range of organic compounds. The reaction typically proceeds under basic conditions, where this compound can serve as both the nucleophile precursor and a component of the basic catalytic system. researchgate.net

Table 1: Examples of Carbon Skeleton Construction Reactions

| Reaction Type | Reactants | Product Type | Significance |

| Knoevenagel Condensation | Acetylacetonate anion, Aldehyde/Ketone | α,β-unsaturated dicarbonyl compound | Formation of C=C bonds, synthesis of biofuel precursors. sciensage.infoccspublishing.org.cn |

| Michael Addition | Acetylacetonate anion, α,β-unsaturated carbonyl | 1,5-dicarbonyl compound | Formation of C-C single bonds, versatile synthetic intermediate. wikipedia.orglibretexts.orgorganic-chemistry.org |

The dicarbonyl functionality of the acetylacetonate moiety makes this compound an excellent precursor for the synthesis of a variety of heterocyclic compounds. These cyclic structures are integral to many pharmaceuticals, agrochemicals, and materials. The general strategy involves the condensation of the 1,3-dicarbonyl unit with a dinucleophile.

For example, reaction with hydrazine (B178648) derivatives (H₂N-NHR) leads to the formation of pyrazoles , five-membered aromatic rings containing two adjacent nitrogen atoms. Similarly, condensation with hydroxylamine (B1172632) (H₂N-OH) yields isoxazoles , and reactions with ureas or thioureas produce pyrimidines and thiopyrimidines , respectively. These reactions underscore the role of this compound as a versatile building block in heterocyclic chemistry.

The application of this compound extends to the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical and physical properties. Its role can be either as a direct reactant or as a precursor to catalysts.

Metal acetylacetonate complexes, synthesized from this compound, are widely used as catalysts in industrial processes. google.com For instance, vanadium acetylacetonate complexes are employed as precatalysts in the production of ethylene-propylene-diene elastomers (EPDM). wikipedia.org Furthermore, the reactivity of the acetylacetonate anion itself is harnessed in the synthesis of valuable organic molecules. As mentioned earlier, its condensation with crotonaldehyde (B89634) is a step in the formation of sorbic acid, a widely used food preservative. nanotrun.com The versatility of this compound makes it an important intermediate in the production of a range of specialized chemicals. nanotrun.comamericanelements.com

Coordination Chemistry and Ligand Development

The acetylacetonate anion is a classic bidentate ligand in coordination chemistry, readily forming stable complexes with a vast number of metal ions. iupac.org this compound serves as a convenient source of the acetylacetonate ligand for the synthesis of these metal complexes. wikipedia.org

The acetylacetonate anion, often abbreviated as 'acac', coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org This chelation significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The synthesis of metal acetylacetonates (B15086760) is generally straightforward, often involving the reaction of a metal salt with acetylacetone in the presence of a base, or directly with sodium acetylacetonate. wikipedia.orgwikipedia.org

These complexes exhibit a variety of coordination geometries depending on the metal ion and its oxidation state. For example, chromium(III) forms an octahedral complex, [Cr(acac)₃], while copper(II) can adopt a square planar geometry in [Cu(acac)₂]. wikipedia.org The resulting complexes are often soluble in organic solvents, which is a significant advantage for their application in catalysis and materials science. americanelements.com

Table 2: Representative Metal Acetylacetonate Complexes and Their Geometries

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Cr(III) | [Cr(acac)₃] | Octahedral | wikipedia.org |

| Fe(III) | [Fe(acac)₃] | Octahedral | wikipedia.org |

| Co(II) | [Co(acac)₂] | Can be oligomeric | nih.gov |

| Ni(II) | [Ni(acac)₂] | Square Planar (often trimeric) | nih.gov |

| Cu(II) | [Cu(acac)₂] | Square Planar | wikipedia.org |

| V(IV)O | [VO(acac)₂] | Square Pyramidal | wikipedia.org |

The ability of the acetylacetonate anion to form stable complexes with metal ions makes it an effective chelating agent. This property is exploited in various analytical and industrial applications. For instance, it can be used in the solvent extraction of metal ions from aqueous solutions. iupac.org The formation of neutral metal acetylacetonate complexes renders the metal ions soluble in organic solvents, allowing for their separation and purification. iupac.org

Furthermore, the chelating properties of acetylacetonate are utilized in catalysis, where the metal center's reactivity can be tuned by the ligand environment. Metal acetylacetonate complexes are employed as catalysts in a wide array of organic transformations, including polymerization, oligomerization, hydrogenation, and isomerization reactions. google.com The stability and solubility of these complexes make them highly effective and versatile catalysts in homogeneous catalysis. mdpi.com They are also used as precursors for the synthesis of metal oxide nanoparticles and thin films through techniques like chemical vapor deposition (CVD). americanelements.comcymitquimica.com

Intermediates in Specialized Chemical Production

The reactivity of the enolate and keto-ester functionalities within sodium acetoacetate (B1235776) makes it a valuable precursor in the synthesis of a variety of complex organic molecules. Its ability to undergo alkylation, acylation, and condensation reactions is fundamental to its utility in specialized chemical manufacturing.

Synthesis of Agrochemicals

While the direct use of sodium acetoacetate as a primary building block in the synthesis of many mainstream agrochemicals is not extensively documented in publicly available literature, its derivatives, such as ethyl acetoacetate, are pivotal in the production of various pesticides. The underlying chemistry of acetoacetate esters is fundamental to the synthesis of several classes of agrochemicals, including certain fungicides and herbicides. For instance, the structural motif of a β-keto ester is a precursor for the formation of various heterocyclic rings that are common in bioactive molecules used in agriculture.

The synthesis of certain agrochemicals involves the creation of complex heterocyclic structures, and β-keto esters like ethyl acetoacetate are key starting materials for these processes. sigmaaldrich.com For example, the synthesis of some quinazoline (B50416) derivatives, a class of compounds with potential herbicidal and fungicidal activities, can involve ethyl acetoacetate as a reactant in multi-component reactions. mdpi.com These reactions build the core heterocyclic framework of the final agrochemical product.

Production of Dyes

In the manufacturing of dyes, sodium acetoacetate and its ester derivatives serve as important coupling components in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a large and commercially significant class of colorants. The active methylene (B1212753) group in acetoacetic esters can be readily coupled with diazonium salts to form the chromophoric azo group.

This reactivity is particularly valuable in the synthesis of heterocyclic dyes, which often exhibit superior brightness and fastness properties. While specific examples directly citing the sodium salt are less common in academic literature than its ester counterparts, the underlying chemical principle remains the same. The enolate form is the reactive species in the coupling reaction with the diazonium ion.

Investigation of Biochemical Interactions and Enzyme Modulation

Sodium acetoacetate, as a ketone body, has been a subject of interest in biochemical and medical research for its role in metabolism and its potential to modulate the activity of various enzymes and cellular processes.

Recent studies have explored the effects of acetoacetate on neuronal activity. Research has demonstrated that acetoacetate can attenuate neuronal bursts in epileptiform brain slices. nih.gov This effect is achieved by reducing synchronous synaptic inputs, suggesting a potential role in modulating neuronal excitability. nih.gov The study found that a 10 mM concentration of sodium acetoacetate significantly decreased the charge of epileptiform Excitatory Postsynaptic Current (EPSC) barrages. nih.gov

The following table summarizes the observed effects of sodium acetoacetate on neuronal activity in the study:

| Parameter | Control Group (change from baseline) | Acetoacetate-Treated Group (change from baseline) | Statistical Significance (p-value) |

| Charge of Epileptiform EPSC Barrages | -7.3 ± 12.9 pA·s | -48.7 ± 12.3 pA·s | 0.016 |

Data sourced from a study on epileptiform slices of the mouse hippocampus. nih.gov

These findings indicate a modulatory role of acetoacetate on neuronal signaling, which may be linked to its interaction with specific enzymes or ion channels involved in neurotransmission. Further research is needed to fully elucidate the specific enzymatic pathways through which sodium acetoacetate exerts these effects.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods for Sodium;3-oxobut-1-en-1-olate, aiming to reduce environmental impact and improve efficiency. Key areas of innovation include mechanochemistry, flow chemistry, and biocatalysis.

Mechanochemistry: This solvent-free approach utilizes mechanical force to induce chemical reactions. The mechanochemical synthesis of related sodium carboxylates has been demonstrated to be a rapid and sustainable method, often requiring minimal or no solvent and proceeding to completion within an hour. scispace.comresearchgate.net This technique holds significant promise for the environmentally friendly production of this compound, reducing reliance on volatile organic solvents.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to reactions involving enolates, such as the α-alkylation of ketones, has been shown to reduce reaction times and minimize the formation of side products, often eliminating the need for cryogenic temperatures. rsc.org For the synthesis of this compound, flow reactors could enable precise control over reaction parameters, leading to higher yields and purity. Multi-step continuous flow processes have also been developed for the synthesis of substituted ketones, demonstrating the potential for integrated and automated production. zenodo.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to chemical synthesis. While specific biocatalytic routes to this compound are still an emerging area, the broader field of biocatalysis presents opportunities for the asymmetric synthesis of related chiral building blocks.

| Synthetic Method | Key Advantages | Relevance to this compound Synthesis |

| Mechanochemistry | Solvent-free, rapid reaction times, reduced waste. | A promising green alternative to traditional solvent-based synthesis. |

| Flow Chemistry | Improved safety, scalability, and process control; reduced reaction times. | Enables efficient and continuous production with high purity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Potential for asymmetric synthesis of related chiral compounds. |

Exploration of Unprecedented Reactivity and Catalytic Roles

Researchers are actively exploring novel reactivity patterns and catalytic applications of this compound and its derivatives, moving beyond their traditional role as nucleophiles in condensation reactions.

Photoredox Catalysis: The synergy of photoredox catalysis with enolate chemistry has unlocked new reaction pathways. For instance, photon-induced enamine oxidation can generate β-enaminyl radical intermediates, enabling direct β-alkylation of saturated aldehydes. nih.gov This approach opens the door to novel C-H functionalization reactions that were previously inaccessible. Photoredox-catalyzed decarboxylative alkylation of silyl enol ethers has also been developed, providing a mild route to functionalized ketones. acs.org These strategies suggest that this compound could participate in or be generated through radical-mediated processes, expanding its synthetic utility.

Cooperative Catalysis: The use of sodium cations as a non-covalent, reversible auxiliary in transition metal catalysis is an emerging concept. In certain C-H activation reactions, a sodium cation has been shown to coordinate to a carboxylate, pre-organizing the substrate for a subsequent palladium-catalyzed reaction. youtube.com This suggests a potential role for the sodium ion in this compound to influence the stereoselectivity and efficiency of catalytic transformations.

Integration with Machine Learning and AI in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new reactions and molecules.

Predicting Reaction Outcomes: Machine learning models are being developed to predict the major products of chemical reactions with increasing accuracy. acs.orgmit.edunih.gov By training on large datasets of experimental reactions, these models can learn the complex interplay of factors that govern reactivity. For a compound like this compound, AI could predict its reactivity with a wide range of electrophiles under various conditions, saving significant experimental time and resources.

Data-Efficient Reactivity Design: A novel approach in ML focuses on identifying a reaction with a desired target value for a specific property, such as the activation barrier, from a predefined set of possibilities. nih.gov This data-efficient method requires a much smaller dataset for training and can guide the selection of reactants and catalysts to achieve a desired outcome. This could be applied to fine-tune the reactivity of this compound for specific synthetic applications.

Generative Models for Novel Reagents: Generative AI models can propose novel molecular structures with desired properties. In the context of this compound, such models could be used to design new enolate-based reagents with enhanced stability, selectivity, or novel reactivity.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Models trained on reaction data to predict the major product. | Rapidly screen potential reactions and optimize conditions. |

| Data-Efficient Reactivity Design | Algorithms to find reactions with a specific target property. | Tailor the reactivity of the enolate for specific synthetic goals. |

| Generative Models | AI that proposes novel molecular structures. | Design of new, improved enolate reagents. |

Expansion into New Materials Science Paradigms

The unique structural and electronic properties of this compound make it an intriguing building block for the creation of advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. While most MOFs are based on transition metals, there is growing interest in those constructed from alkali metals like sodium. chemistryviews.org The synthesis of a microporous, sodium-based MOF has been reported, highlighting the potential for creating lightweight and highly porous materials. chemistryviews.org The bidentate nature of the enolate in this compound could be exploited in the design of novel, stable sodium-based MOFs with tailored functionalities. nih.gov

Functional Polymers: The reactivity of the enolate moiety can be harnessed for the post-polymerization modification of polymers. Researchers have demonstrated that pendent enol esters in a polymer backbone can undergo "irreversible" transesterification, driven by keto-enol tautomerization, to introduce new functional groups under mild conditions. researchgate.net This suggests that this compound could be incorporated into polymer structures, and its reactivity could be used to create functional materials with tunable properties. The Kabachnik–Fields reaction, a multicomponent reaction, has also been employed to synthesize functional polymers with applications as smart materials. mdpi.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the intricate details of reaction mechanisms requires advanced analytical techniques that can monitor reactions in real-time. Operando and in situ spectroscopy are powerful tools for gaining mechanistic insights into reactions involving this compound.

Operando Raman Spectroscopy: This technique allows for the simultaneous measurement of catalytic activity and the spectroscopic characterization of the catalyst and reacting species under actual reaction conditions. ornl.gov It can provide vibrational fingerprints of molecules, enabling the identification of intermediates and the monitoring of their transformation throughout a reaction. youtube.com For reactions involving this compound, operando Raman spectroscopy could be used to study the structure of the enolate in solution and track the formation of products in real-time.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring reactions in real-time. In situ NMR has been used to monitor the alkylation of enamines and the formation of metal-organic frameworks, providing detailed kinetic and mechanistic information. uni-muenchen.dersc.org This technique could be applied to study the kinetics of reactions involving this compound, providing insights into reaction rates and the influence of different parameters.

Spectroscopic Studies of Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of β-dicarbonyl compounds is crucial to their reactivity and can be influenced by factors such as solvent polarity. Spectroscopic techniques like FTIR, ¹H-NMR, and UV-Visible spectroscopy are used to study this tautomerism. nih.govrsc.orgnih.gov Understanding the tautomeric equilibrium of this compound under different conditions is essential for controlling its reactivity.

| Spectroscopic Technique | Information Provided | Application to this compound |

| Operando Raman Spectroscopy | Real-time vibrational information on reactants, intermediates, and products. | Mechanistic studies of catalytic reactions involving the enolate. |

| In Situ NMR Spectroscopy | Kinetic and structural information on species in solution. | Monitoring reaction progress and determining reaction kinetics. |

| FTIR, ¹H-NMR, UV-Vis | Information on the position of the keto-enol equilibrium. | Understanding and controlling the reactivity by shifting the tautomeric equilibrium. |

Q & A

Q. What spectroscopic methods are recommended for characterizing Sodium 3-oxobut-1-en-1-olate, and how should data interpretation be approached?

Methodological Answer:

- Techniques : Use NMR (¹H/¹³C) for structural elucidation, IR for carbonyl/enolate stretching frequencies (~1600–1700 cm⁻¹), and mass spectrometry for molecular weight validation.

- Protocols : Cross-reference experimental spectra with computational predictions (e.g., DFT-derived chemical shifts) to resolve ambiguities .

- Purity Checks : Confirm CAS registry alignment (71376-34-6) and test for solvent residues using gas chromatography .

Q. What safety protocols are critical when handling Sodium 3-oxobut-1-en-1-olate in laboratory settings?

Methodological Answer:

Q. How can researchers ensure reproducibility in synthesizing Sodium 3-oxobut-1-en-1-olate?

Methodological Answer:

- Reagent Specifications : Use ACS-grade sodium salts and anhydrous solvents (e.g., THF or DMF) to minimize side reactions .

- Documentation : Record reaction parameters (temperature, stoichiometry) and validate product purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic structure and reactivity of Sodium 3-oxobut-1-en-1-olate?

Methodological Answer:

- Functional Selection : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to account for electron correlation and polarization .

- Key Outputs : Analyze frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic sites and compare computed IR/NMR spectra with experimental data .

Q. What methodological strategies resolve contradictions in proposed reaction mechanisms involving Sodium 3-oxobut-1-en-1-olate?

Methodological Answer:

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Matrix : Perform accelerated degradation studies at pH 2–12 and temperatures 25–60°C, monitoring decomposition via UV-Vis spectroscopy.

- Data Analysis : Apply Arrhenius plots to extrapolate shelf-life under standard conditions .

Data Management and Reporting

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in studies of Sodium 3-oxobut-1-en-1-olate?

Methodological Answer:

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) for NMR shifts and adjust basis sets or solvent models in DFT calculations.

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Tables for Reference

| Property | Value/Method | Reference |

|---|---|---|

| CAS Number | 71376-34-6 | |

| Recommended DFT Basis Set | 6-311++G(d,p) | |

| Key IR Stretching Frequency | ~1600–1700 cm⁻¹ (C=O/C=C) | |

| Storage Conditions | Airtight, inert gas, 4°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.